Licoisoflavanone
CAS No.: 66067-26-3
Cat. No.: VC20761035
Molecular Formula: C20H18O6
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 66067-26-3 |
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Molecular Formula | C20H18O6 |
Molecular Weight | 354.4 g/mol |
IUPAC Name | 5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C20H18O6/c1-20(2)6-5-12-15(26-20)4-3-11(18(12)23)13-9-25-16-8-10(21)7-14(22)17(16)19(13)24/h3-8,13,21-23H,9H2,1-2H3 |
Standard InChI Key | JNDPLDZUOFZXIG-UHFFFAOYSA-N |
SMILES | CC1(C=CC2=C(O1)C=CC(=C2O)C3COC4=CC(=CC(=C4C3=O)O)O)C |
Canonical SMILES | CC1(C=CC2=C(O1)C=CC(=C2O)C3COC4=CC(=CC(=C4C3=O)O)O)C |
Appearance | Powder |
Chemical Identity and Structure
Basic Identification
Licoisoflavanone is an isoflavonoid compound with distinct structural characteristics that contribute to its biological activities. It is formally identified in chemical databases with specific identifiers that enable precise scientific referencing and research.
Parameter | Information |
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CAS Number | 66067-26-3 |
Molecular Formula | C₂₀H₁₈O₆ |
Molecular Weight | 354.4 g/mol |
PubChem CID | 392443 |
The compound was first documented in chemical databases in 2005 (creation date March 26, 2005), with the most recent modifications to its database entry occurring on March 8, 2025, indicating ongoing research interest in this compound .
Structural Characteristics
Licoisoflavanone possesses a complex molecular structure characterized by multiple aromatic rings and hydroxyl groups. Its chemical name according to IUPAC nomenclature is 5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)-2,3-dihydrochromen-4-one . This structure consists of a dihydrochromen-4-one core with hydroxyl substitutions at positions 5 and 7, connected to a dimethylchromen moiety that also contains a hydroxyl group.
The structural arrangement of Licoisoflavanone contributes significantly to its biological activity profile, particularly through the positioning of its hydroxyl groups which can participate in hydrogen bonding interactions with biological targets.
Alternative Nomenclature and Identifiers
Synonyms
Licoisoflavanone is known by several alternative names in scientific literature, which facilitates cross-referencing across different research databases and publications.
Synonyms |
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5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)-2,3-dihydrochromen-4-one |
5,7,5'-Trihydroxy-2',2'-dimethyl-2,3-dihydro-2'H-[3,6']bi[1-benzopyranyl]-4-one |
NSC692932 |
5,7,5'-Trihydroxy-2',2'-dimethyl-2,3-dihydro-2'H-(3,6')bi(1-benzopyranyl)-4-one |
These synonyms reflect different naming conventions in chemical nomenclature and occasionally include registered identifiers from specific research databases or repositories .
Database Identifiers
Licoisoflavanone is cataloged in various chemical and biological databases, each assigning specific identifiers that facilitate information retrieval and cross-referencing in research.
Database | Identifier |
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DSSTox Substance ID | DTXSID10984564 |
Lipid Maps ID | LMPK12050492 |
Metabolomics Workbench ID | 22629 |
NSC Number | 692932 |
Wikidata | Q82971837 |
These identifiers enable researchers to access comprehensive information about Licoisoflavanone across multiple specialized databases, supporting interdisciplinary research approaches .
Natural Sources and Distribution
Botanical Sources
Licoisoflavanone has been primarily identified in plants belonging to the Glycyrrhiza genus, which are commonly known as licorice plants. The compound has been specifically reported in:
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Glycyrrhiza uralensis (Chinese licorice)
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Glycyrrhiza aspera
These plants have historically been used in traditional medicine systems across Asia, particularly in Chinese, Japanese, and Korean traditional medicine practices. The presence of bioactive compounds like Licoisoflavanone contributes to their therapeutic properties .
Extraction and Isolation
The isolation of Licoisoflavanone from natural sources typically involves sequential extraction procedures using organic solvents of increasing polarity, followed by chromatographic purification methods. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for the isolation and purification of this compound from plant extracts.
Physical and Chemical Properties
Physical Characteristics
Based on the available data and structural comparison with similar isoflavonoids, Licoisoflavanone likely exists as a solid at room temperature with a characteristic pale yellow to yellow coloration, which is typical of flavonoid compounds with similar chromophore systems.
Chemical Properties
The chemical reactivity of Licoisoflavanone is primarily determined by its functional groups, particularly the hydroxyl groups and carbonyl moiety. These groups can participate in various reactions including:
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Hydrogen bonding
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Oxidation-reduction reactions
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Esterification
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Glycosylation
The presence of multiple hydroxyl groups contributes to the compound's antioxidant properties, which are characteristic of many flavonoid derivatives.
Future Research Directions
Gaps in Current Knowledge
Several important aspects of Licoisoflavanone research warrant further investigation:
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Comprehensive pharmacological profiling to determine its full spectrum of biological activities
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Structure-activity relationship studies to identify the specific structural features responsible for its biological effects
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Potential synergistic effects when combined with other bioactive compounds
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Development of synthetic or semi-synthetic routes to improve accessibility for research
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Clinical potential as a therapeutic agent or lead compound for drug development
Methodological Approaches
Future research on Licoisoflavanone would benefit from integrating multiple methodological approaches:
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Advanced spectroscopic techniques for structural elucidation and confirmation
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Cell-based assays to determine specific biological activities
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In vivo models to evaluate efficacy and safety profiles
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Computational methods to predict potential biological targets and interactions
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Synthetic chemistry approaches to develop more accessible analogs with enhanced properties
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